molecular formula C11H13NO B1437964 3-Methyl-4-isopropoxybenzonitrile CAS No. 610797-50-7

3-Methyl-4-isopropoxybenzonitrile

Cat. No. B1437964
CAS RN: 610797-50-7
M. Wt: 175.23 g/mol
InChI Key: VFZZOEOIOLTOEE-UHFFFAOYSA-N
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Description

3-Methyl-4-isopropoxybenzonitrile is a chemical compound with the molecular formula C11H11NO3 . It is used as a reagent for the preparation of cyano-substituted heterocycles, which act as agonists for sphingosine-1-phosphate receptors S1P1 and S1P5, retaining S1P3. These are used in the treatment of multiple sclerosis and its pharmacodynamics and side effects .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 371.4±27.0 °C and a predicted density of 1.23±0.1 g/cm3 . It should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of new compounds involving benzonitrile derivatives has been explored. For instance, substituted-2-aminobenzonitrile has been used to create N′-(substituted-2-cyanophenyl)-N,N-dimethylformamidine, which further reacts to form derivatives with potential antiviral activities, particularly against the Tobacco mosaic virus (Luo et al., 2012).

Chemical Synthesis of Isothiazoles and Quinolines

O-Hydroxybenzonitrile sulphide, a related compound, has been utilized in the synthesis of complex chemical structures like isothiazoles and isothiazoloquinolines. These compounds have significance in the development of various chemical products (Brownsort & Paton, 1987).

Development of Bifunctional Amidination Reagents

Benzonitrile derivatives have been used in creating bifunctional reagents like Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride. Such reagents have applications in protein modification without significantly altering enzymatic activity (Müller & Pfleiderer, 1978).

Thermophysical Studies

The study of nitrobenzonitrile isomers, including their heat capacities and enthalpies, provides valuable data for understanding the thermophysical behavior of these compounds, which is essential in various scientific and industrial applications (Jiménez et al., 2002).

Pharmaceutical Research

Benzonitrile derivatives are utilized in the synthesis of pyrimidine derivatives, which have shown potential as anti-inflammatory and analgesic agents. This indicates their applicability in pharmaceutical research and drug development (Sondhi et al., 2005).

Thermochemistry and Vaporization Studies

Research involving methylbenzonitriles, which are closely related to 3-Methyl-4-isopropoxybenzonitrile, provides insights into their gas-phase enthalpies of formation and vaporization, contributing to our understanding of their thermochemical properties (Zaitseva et al., 2015).

Electrochemical and Corrosion Studies

Derivatives of benzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, have been investigated for their corrosion inhibition properties, demonstrating their potential in protecting metals like steel and aluminum in various environments (Verma et al., 2015).

Spectroscopic Investigations

Studies on bromo-methylbenzonitrile derivatives through spectroscopic investigations have aided in understanding their electronic structure, vibrational frequencies, and other properties, which is vital in material science and chemistry (Shajikumar & Raman, 2018).

Solar Cell Efficiency Enhancement

The use of perfluorinated benzonitrile compounds in polymer solar cells has demonstrated their potential in enhancing power conversion efficiencies, indicating a promising application in renewable energy technologies (Jeong et al., 2011).

Mechanism of Action

The mechanism of action for 3-Methyl-4-isopropoxybenzonitrile is not explicitly mentioned in the search results .

Safety and Hazards

Specific safety and hazard information for 3-Methyl-4-isopropoxybenzonitrile was not found in the search results .

properties

IUPAC Name

3-methyl-4-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZZOEOIOLTOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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